![molecular formula C5H6BrNO2S2 B3269949 5-Bromo-4-methylthiophene-2-sulfonamide CAS No. 519055-69-7](/img/structure/B3269949.png)
5-Bromo-4-methylthiophene-2-sulfonamide
Overview
Description
5-Bromo-4-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methylthiophene-2-sulfonamide is represented by the InChI code1S/C5H6BrNO2S2/c1-3-2-4 (10-5 (3)6)11 (7,8)9/h2H,1H3, (H2,7,8,9)
. This indicates that the molecule consists of a thiophene ring with a bromine atom and a methyl group attached to it, and a sulfonamide group attached to the thiophene ring. Physical And Chemical Properties Analysis
5-Bromo-4-methylthiophene-2-sulfonamide is a powder that is stored at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-4-methylthiophene-2-sulfonamide, focusing on six unique fields:
Pharmaceutical Development
5-Bromo-4-methylthiophene-2-sulfonamide is a valuable compound in pharmaceutical research due to its potential biological activities. Thiophene derivatives, including this compound, have shown promise in developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring its use in creating novel therapeutic agents that can target specific diseases more effectively.
Organic Electronics
Thiophene-based compounds are crucial in the field of organic electronics. 5-Bromo-4-methylthiophene-2-sulfonamide can be used in the synthesis of organic semiconductors, which are essential for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are significant for advancing flexible and wearable electronic devices.
Material Science
In material science, 5-Bromo-4-methylthiophene-2-sulfonamide is utilized to create advanced materials with unique properties. Its incorporation into polymers can enhance the mechanical strength, thermal stability, and electrical conductivity of the resulting materials . This makes it valuable for developing high-performance materials for various industrial applications.
Chemical Synthesis
This compound is also important in chemical synthesis, particularly in the formation of complex organic molecules. It serves as a building block in the synthesis of more elaborate thiophene derivatives, which are used in various chemical reactions and processes . Its reactivity and stability make it a versatile intermediate in organic synthesis.
Biological Research
In biological research, 5-Bromo-4-methylthiophene-2-sulfonamide is used to study the interactions between small molecules and biological systems. Its structural features allow it to bind to specific biological targets, making it useful in probing biochemical pathways and understanding disease mechanisms . This can lead to the identification of new drug targets and therapeutic strategies.
Environmental Science
The compound is also explored in environmental science for its potential use in detecting and removing pollutants. Thiophene derivatives can be functionalized to create sensors that detect environmental contaminants at low concentrations . Additionally, they can be used in the development of materials that adsorb and neutralize harmful substances, contributing to environmental remediation efforts.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
properties
IUPAC Name |
5-bromo-4-methylthiophene-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGCIHMCCBTPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylthiophene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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